molecular formula C8H13N5O3 B13845111 N-(5-Amino-2-methylphenyl)guanadine Nitrate

N-(5-Amino-2-methylphenyl)guanadine Nitrate

Cat. No.: B13845111
M. Wt: 227.22 g/mol
InChI Key: FPWQGZPYLMVRCB-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)guanadine Nitrate is a chemical compound with the molecular formula C₈H₁₃N₅O₃ and a molecular weight of 227.22 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)guanadine Nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include cyanamide, arylboronic acids, and amines . Conditions for these reactions often involve the use of catalysts such as scandium (III) triflate, lanthanide amides, and copper salts .

Major Products Formed

The major products formed from the reactions of this compound include substituted guanidines and amine derivatives .

Scientific Research Applications

N-(5-Amino-2-methylphenyl)guanadine Nitrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)guanadine Nitrate involves its interaction with molecular targets and pathways. The compound can act as a guanylation agent, modifying amines and other nucleophiles . This modification can affect the biological activity of the target molecules, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-methylphenyl)guanadine Hydrochloride
  • N-(5-Amino-2-methylphenyl)guanadine Sulfate
  • N-(5-Amino-2-methylphenyl)guanadine Phosphate

Uniqueness

N-(5-Amino-2-methylphenyl)guanadine Nitrate is unique due to its specific nitrate group, which can influence its reactivity and solubility compared to other guanidine derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H13N5O3

Molecular Weight

227.22 g/mol

IUPAC Name

2-(5-amino-2-methylphenyl)guanidine;nitric acid

InChI

InChI=1S/C8H12N4.HNO3/c1-5-2-3-6(9)4-7(5)12-8(10)11;2-1(3)4/h2-4H,9H2,1H3,(H4,10,11,12);(H,2,3,4)

InChI Key

FPWQGZPYLMVRCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)N=C(N)N.[N+](=O)(O)[O-]

Origin of Product

United States

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